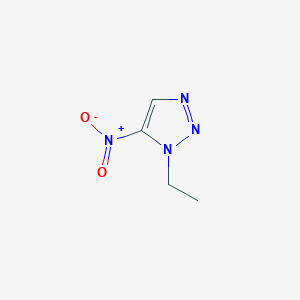
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is particularly significant in various fields of scientific research due to its unique chemical properties and versatility.
Vorbereitungsmethoden
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride typically involves the cyclization of linear polyamines. One common method includes the reaction of ethylenediamine with formaldehyde and formic acid, followed by cyclization to form the macrocyclic structure. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of molecules with electroactive cavities and as a nitrogen crown ether analogue.
Biology: The compound is utilized in the preparation of plerixafor derivatives, which are significant in biological studies.
Medicine: It acts as an antioxidant in rubber and is involved in the development of radiopharmaceuticals for medical imaging.
Industry: The compound is used in the preparation of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple nitrogen atoms in the macrocyclic structure, which can coordinate with metal ions. The molecular targets and pathways involved include the formation of metal-ligand complexes, which are crucial in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride is unique compared to other similar compounds due to its specific macrocyclic structure and the presence of carboxylic acid groups. Similar compounds include:
1,4,8,11-Tetraazacyclotetradecane: Lacks the carboxylic acid groups but shares the macrocyclic structure.
Cyclam: Another macrocyclic compound with similar metal-binding properties.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Contains additional acetic acid groups, enhancing its metal-binding capabilities.
These compounds are often compared based on their stability, metal-binding properties, and specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H25ClN4O4 |
|---|---|
Molekulargewicht |
324.80 g/mol |
IUPAC-Name |
1,4,8,11-tetrazacyclotetradecane-6,13-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H24N4O4.ClH/c17-11(18)9-5-13-1-2-14-6-10(12(19)20)8-16-4-3-15-7-9;/h9-10,13-16H,1-8H2,(H,17,18)(H,19,20);1H |
InChI-Schlüssel |
BDJMVDIXGQQERD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(CNCCNCC(CN1)C(=O)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


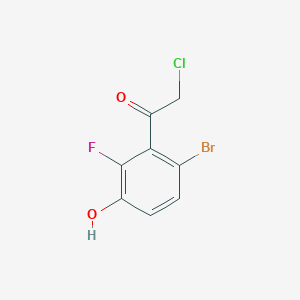
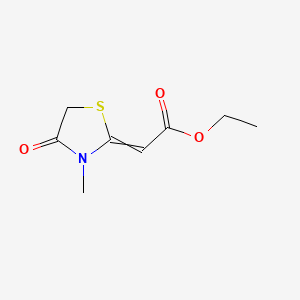
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)

![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)

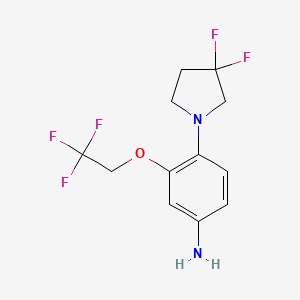
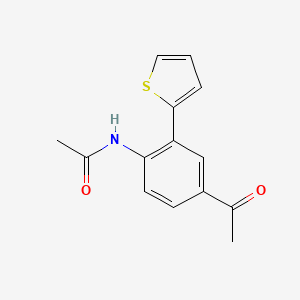
![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)
![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)

